Heat shock 70 kDa protein 1 (393-401)
Description
Overview of the Hsp70 Chaperone Family and Functional Domains
The Hsp70 family of proteins are highly conserved molecular chaperones essential for a multitude of cellular processes. nih.gov Their primary role is to assist in the folding of newly synthesized polypeptides, refold misfolded proteins, and prevent protein aggregation under both normal and stressful conditions, such as heat shock, oxidative stress, and exposure to toxins. nih.govfrontiersin.org
Structurally, Hsp70 proteins are characterized by two principal functional domains:
An N-terminal ATPase domain (NBD): This domain, with a molecular weight of approximately 45 kDa, binds and hydrolyzes ATP. This process of ATP binding and hydrolysis drives the conformational changes in the other domains, which is crucial for the chaperone's function. nih.gov
A C-terminal substrate-binding domain (SBD): This domain, around 25-30 kDa, is responsible for recognizing and binding to unfolded or partially folded polypeptide substrates. nih.gov The SBD itself is further divided into a β-sheet subdomain, which forms the substrate-binding pocket, and an α-helical subdomain that acts as a lid, regulating substrate access. nih.gov
The interplay between the NBD and SBD, regulated by ATP and various co-chaperones, allows Hsp70 to effectively bind and release its substrate proteins, thereby facilitating their proper folding or targeting them for degradation. nih.gov
Identification and Derivation of the Hsp70 (393-401) Fragment (TKD Peptide)
The Hsp70 (393-401) peptide is a specific fragment derived from the human inducible Hsp70 protein (also known as Hsp72). nih.gov This nonapeptide corresponds to the amino acid sequence LLDVAPLSL . oup.com
Its identification as a biologically significant entity stemmed from research focused on discovering tumor-associated antigens for cancer immunotherapy. nih.gov Scientists hypothesized that proteins like Hsp70, which are frequently overexpressed in a wide range of human tumors but have low expression in most normal tissues, could serve as a source of tumor-specific epitopes. nih.govspandidos-publications.com
The process of identifying the Hsp70 (393-401) peptide involved a multi-step approach:
In Silico Prediction: Computational algorithms were used to scan the amino acid sequence of human inducible Hsp70 to predict peptides with a high binding affinity for the Human Leukocyte Antigen (HLA)-A0201 molecule. nih.gov HLA-A0201 is a common MHC class I allele, and peptides that bind to it can be presented to cytotoxic T lymphocytes (CTLs).
In Vitro Binding Assays: The predicted peptides, including the 393-401 fragment, were then synthesized and tested in vitro to confirm their ability to bind to HLA-A*0201 molecules. nih.gov
Immunological Validation: The immunogenicity of the binding peptides was subsequently validated through experiments demonstrating their capacity to elicit a CTL response both in vitro using cells from healthy donors and in vivo in HLA-A*0201 transgenic mice. nih.gov
This systematic approach led to the pinpointing of the Hsp70 (393-401) sequence as a potent HLA-A*0201-restricted epitope. nih.gov It is important to distinguish the Hsp70 (393-401) peptide from another well-studied Hsp70-derived peptide known as TKD, which corresponds to amino acids 450-463 (TKDNNLLGRFELSG) and is recognized for its ability to activate Natural Killer (NK) cells. researchgate.net
Historical Context of Research on Hsp70-Derived Peptides
The understanding of Hsp70's role in immunity has evolved significantly over several decades. Initially recognized for their intracellular chaperone functions following their discovery in the 1960s, a paradigm shift occurred in the late 1980s and early 1990s. nih.govoup.com
Early Discoveries (1980s-1990s): Research began to reveal that Hsp70 could be found outside of cells and could chaperone antigenic peptides. nih.govoup.com A pivotal discovery was that Hsp70 purified from tumor cells could elicit a specific anti-tumor immune response when used as a vaccine in animal models. nih.gov This led to the "chaperone-for-hire" hypothesis, suggesting that Hsp70 could bind to fragments of other cellular proteins, including tumor-specific antigens, and deliver them to the antigen presentation machinery of the immune system. nih.gov
Identification of Hsp70 as a Source of Tumor Antigens (2000s): Subsequent research focused on identifying the specific tumor-derived peptides chaperoned by Hsp70. oup.com This era also saw the realization that Hsp70 itself, being overexpressed in tumors, could be a direct source of tumor-associated antigens. nih.gov
Pinpointing Specific Epitopes (Early 2000s to Present): With advancements in immunology and bioinformatics, researchers began to identify specific peptide fragments (epitopes) from the Hsp70 protein that could be recognized by T cells. nih.gov A landmark study published in 2004 systematically screened the human inducible Hsp70 sequence for HLA-A*0201-binding peptides, leading to the identification of the Hsp70 (393-401) fragment as a potent T-cell epitope. nih.gov This discovery provided a specific molecular target for the development of Hsp70-based cancer vaccines and immunotherapies. oup.com
Significance of Hsp70 (393-401) as a Biologically Active Entity
The Hsp70 (393-401) peptide is a biologically active entity primarily due to its role as a specific antigen for the adaptive immune system. nih.govoup.com Its significance lies in its ability to be recognized by cytotoxic T lymphocytes (CTLs) when presented by the HLA-A*0201 molecule on the surface of cells. nih.gov
Key Research Findings:
Induction of Cytotoxic T Lymphocyte (CTL) Responses: Studies have demonstrated that the Hsp70 (393-401) peptide can stimulate the generation of CTLs that are capable of recognizing and killing tumor cells that overexpress Hsp70 in an HLA-A*0201-restricted manner. nih.gov This has been shown both in vitro with human cells and in vivo in mouse models. nih.gov
Recognition by Tumor-Infiltrating Lymphocytes: Tetramer analysis has revealed that CTLs specific for the Hsp70 (393-401) epitope are present within the tumor microenvironment of breast cancer patients, indicating that this peptide is a natural target of the anti-tumor immune response in humans. nih.gov
Potential as a Cancer Vaccine Candidate: Due to its ability to elicit a specific anti-tumor CTL response, the Hsp70 (393-401) peptide is considered a promising candidate for the development of therapeutic cancer vaccines. nih.govoup.com Such vaccines could potentially be used to treat a variety of cancers that overexpress Hsp70.
The identification of Hsp70 (393-401) as an immunogenic peptide has provided a crucial link between the overexpression of a stress protein in cancer and the ability of the immune system to recognize and target these malignant cells.
Interactive Data Table: Properties of Hsp70 (393-401) Peptide
| Property | Value | Source |
| Amino Acid Sequence | LLDVAPLSL | oup.com |
| Origin | Human Heat shock 70 kDa protein 1B | oup.com |
| Amino Acid Position | 393-401 | oup.com |
| Associated Disease | Breast Cancer, Melanoma | oup.com |
| Immunological Function | T-cell Epitope | nih.govoup.com |
| MHC Restriction | HLA-A*0201 | nih.gov |
| Application | T-cell Immunity Assays (ELISPOT, ICS, Cytotoxicity) | oup.com |
| IEDB Identifier | 106609 | oup.com |
Properties
sequence |
LLDVAPLSL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Heat shock 70 kDa protein 1 (393-401) |
Origin of Product |
United States |
Molecular Characterization and Structural Biology of Hsp70 393 401
Primary Amino Acid Sequence and Variants
The primary structure of the Hsp70 peptide is a 14-amino acid sequence. It is a synthetic fragment derived from the C-terminal substrate-binding domain (SBD) of human heat shock 70 kDa protein 1A (HSPA1A). stressmarq.com
Sequence: TKDNNLLGRFELSG Standard Designation: Hsp70 (450-463)
This sequence contains the smaller 8-mer epitope NLLGRFEL (residues 454-461), which is a critical recognition site for certain Hsp70-specific monoclonal antibodies and is essential for the peptide's immunostimulatory functions. nih.gov While naturally occurring variants of this specific peptide segment are not commonly documented, its sequence is highly conserved among Hsp70 family members. Research has focused on synthetic variants through mutational analysis to understand its structure-activity relationship.
Table 1: Primary Sequence Details of Hsp70 (450-463) Peptide
| Property | Detail | Source |
|---|---|---|
| Full Sequence | Threonine-Lysine-Aspartic Acid-Asparagine-Asparagine-Leucine-Leucine-Glycine-Arginine-Phenylalanine-Glutamic Acid-Leucine-Serine-Glycine | stressmarq.com |
| One-Letter Code | TKDNNLLGRFELSG | stressmarq.com |
| Amino Acid Position | 450-463 of human HSPA1A | |
| Core Functional Motif | NLLGRFEL (454-461) | nih.gov |
Predicted Secondary and Tertiary Conformations
The Hsp70 (450-463) peptide is located within the β-sandwich subdomain (SBDβ) of the full-length Hsp70 protein. cellular-protein-chemistry.nl This region of Hsp70 is responsible for binding to unfolded polypeptide substrates. Crystal structures of the SBD show that substrate peptides typically bind in an extended conformation within a hydrophobic pocket and are enclosed by an arch-like structure. cellular-protein-chemistry.nl
Molecular dynamics simulations of the TKD peptide when bound to a receptor show minimal changes in most secondary structure elements of the receptor, with the most notable fluctuations occurring in β-sheet and coil regions, suggesting the peptide binding induces subtle conformational adjustments. nih.gov For the isolated peptide in solution, it is predicted to be largely flexible. However, peptides derived from chaperone proteins can retain some structural propensities. Given its origin, the TKD peptide likely exists in a dynamic equilibrium of conformations, with a propensity for an extended or random coil structure, which is typical for short, linear peptides in an aqueous environment. The formation of a stable secondary or tertiary structure, such as an α-helix or a compact fold, is unlikely without the structural constraints of a binding partner. nih.gov
Post-Translational Modifications and Their Impact
The full-length Hsp70 protein is subject to a wide array of post-translational modifications (PTMs), including phosphorylation, acetylation, ubiquitination, and ADP-ribosylation, which create a complex "chaperone code" that regulates its activity. nih.govuniprot.org These modifications can influence co-chaperone binding, ATPase activity, and client protein fate. nih.gov For example, acetylation at Lys-77 and deacetylation by HDAC4 can switch Hsp70's function from protein refolding to protein degradation. genecards.org Phosphorylation of the C-terminal EEVD motif, specifically at T636, has been shown to decrease its binding affinity to the co-chaperone CHIP. biorxiv.orgbiorxiv.org
However, despite the extensive PTMs found on the full Hsp70 protein, specific modifications occurring within the 450-463 amino acid sequence (TKDNNLLGRFELSG) are not prominently documented in proteomic databases or targeted studies. The functional significance of this peptide has been primarily linked to its core amino acid sequence rather than to any known post-translational modifications within this specific segment.
Biophysical Properties and Stability in Aqueous Environments
The TKD peptide is a synthetic, solid compound that is soluble in aqueous solutions. stressmarq.com Its biophysical characteristics are consistent with a peptide of its size and composition.
The stability of the peptide is a critical factor for its handling and experimental use. Like most peptides, its stability is highest when stored in a lyophilized (powder) form at low temperatures (-20°C or -80°C) and protected from moisture and light. sigmaaldrich.compeptide.com
In an aqueous solution, the peptide's stability is reduced. The sequence contains amino acids such as Aspartic Acid (D) and Asparagine (N), which can be susceptible to degradation pathways like hydrolysis and deamidation, respectively. To maintain integrity in solution, it is recommended to use sterile, slightly acidic buffers (pH 5-6), store aliquots frozen, and avoid repeated freeze-thaw cycles. peptide.partners
Table 2: Biophysical and Stability Properties of Hsp70 (450-463) Peptide
| Property | Value / Recommendation | Source |
|---|---|---|
| Molecular Weight | 1363 g/mol | stressmarq.com |
| Appearance | Solid | stressmarq.com |
| Solubility | Soluble in aqueous solution | stressmarq.com |
| Long-Term Storage | Lyophilized at -20°C or -80°C | sigmaaldrich.compeptide.com |
| Solution Storage | Frozen in single-use aliquots; avoid freeze-thaw cycles | peptide.partners |
| Potential Instabilities | Hydrolysis (at Asp), Deamidation (at Asn) |
Structure-Activity Relationships Through Mutational Analysis
The function of the Hsp70 (450-463) peptide is intrinsically linked to its primary sequence. Studies have demonstrated that this 14-mer peptide is the minimal sequence required to replicate the immunostimulatory effects of the entire Hsp70 protein, specifically its ability to activate natural killer (NK) cells. nih.gov
Mutational analyses, both direct and inferred from studies on the larger SBD, have illuminated key residues for its activity:
Core Binding Motif: The central sequence NLLGRFEL (aa 454-461) has been identified as the essential epitope for the peptide's biological activity and for recognition by specific antibodies. nih.gov Alterations within this hydrophobic and charged sequence would likely abolish its ability to interact with its cellular receptors on NK cells.
Regulation of Activity: Deletion or mutation of the highly conserved EEVD motif at the extreme C-terminus of the full Hsp70 protein affects ATPase activity and substrate interaction. nih.gov While outside the TKD sequence itself, this demonstrates that distal regions can allosterically regulate the function of the SBD where the TKD peptide resides. The activity of the TKD peptide, therefore, relies on mimicking a specific, functionally critical conformation of the SBD.
Cellular Localization, Trafficking, and Intercellular Communication Mediated by Hsp70 393 401
Intracellular Distribution and Subcellular Targeting
Under normal physiological conditions, Hsp70 is predominantly found in the cytoplasm and the nucleus. uniprot.orgfrontiersin.org Its distribution is not static; it can dynamically relocalize in response to cellular needs and stress. For instance, in unstressed cells, endogenous Hsp70 is mainly cytoplasmic, but upon certain stimuli, such as viral protein expression or heat shock, it can translocate to the nucleus. researchgate.net
Hsp70's localization is diverse and extends to various subcellular compartments, reflecting its wide range of functions. It is known to associate with the cytoskeleton, specifically with actin microfilaments. nih.govunipa.it The protein can also be found at the microtubule-organizing center and the centrosome, where it plays a role in maintaining centrosome integrity during mitosis. uniprot.orguniprot.org
In response to stress, Hsp70 is recruited to specific sites to exert its protective functions. It can be targeted to lysosomal membranes, where it helps to stabilize them, preventing the release of lysosomal enzymes into the cytosol and subsequent cell death. imrpress.comfrontiersin.org This interaction with lysosomal membranes is mediated by the negatively charged phospholipid bis(monoacylglycero)phosphate. nih.gov Furthermore, Hsp70 can be found localized to the plasma membrane, particularly in tumor cells and cells under stress, a process dependent on its interaction with intracellular phosphatidylserine. imrpress.comnih.govnih.gov In plants, specific Hsp70 isoforms are targeted to plastids and mitochondria, where they are essential for processes like iron-sulfur cluster assembly and conferring stress tolerance. frontiersin.orgasm.org
| Location | Condition/Function |
| Cytoplasm | Primary location under normal conditions; protein folding and quality control. uniprot.orguniprot.org |
| Nucleus | Translocates to the nucleus under stress; involved in viral replication. uniprot.orgresearchgate.net |
| Cytoskeleton | Association with actin microfilaments and centrosomes. uniprot.orgnih.govunipa.it |
| Lysosomes | Stabilizes lysosomal membranes under stress to prevent cell death. imrpress.comfrontiersin.org |
| Plasma Membrane | Found on the surface of tumor and stressed cells. imrpress.comnih.gov |
| Mitochondria/Plastids | (In plants) Protein translocation, stress tolerance. frontiersin.orgasm.org |
Mechanisms of Extracellular Release and Secretion
Hsp70 lacks a conventional secretory signal peptide, meaning it cannot be exported from the cell via the classical endoplasmic reticulum-Golgi pathway. capes.gov.brnih.govoatext.com Despite this, Hsp70 is actively released from various cell types through non-classical secretion mechanisms. nih.govcapes.gov.br This extracellular release is not necessarily a result of cell death or necrosis, although passive release from necrotic cells can be a significant source of extracellular Hsp70. nih.gov
Several active secretion pathways have been proposed:
Lysosome-Based Secretion: One major pathway involves transit through an endolysosomal compartment. capes.gov.brnih.gov Hsp70 is thought to be translocated into the lysosome lumen, possibly via ATP-binding cassette (ABC) transporter-like systems, and is subsequently released when these vesicles fuse with the plasma membrane. nih.govcapes.gov.br The rate of Hsp70 secretion correlates with the appearance of the lysosomal marker LAMP1 on the cell surface, supporting the role of this pathway. capes.gov.brnih.gov
Extracellular Vesicles (EVs): The most widely accepted mechanism for Hsp70 release is via extracellular vesicles, which include exosomes and ectosomes (or microvesicles). imrpress.comnih.govoatext.com Exosomes are small vesicles formed within multivesicular bodies that are released upon fusion with the plasma membrane, while ectosomes are larger vesicles that bud directly from the plasma membrane. oatext.com Hsp70 can be present both within the lumen and on the surface of these vesicles. nih.govplos.org
Secretory-like Granules: Some studies have suggested that Hsp70 can be released via secretory-like granules, similar to how hormones are secreted. nih.govoatext.com
These mechanisms allow cells to export Hsp70 into the extracellular environment, where it can act as a signaling molecule, particularly in the context of the immune response. capes.gov.brnih.gov
Receptor-Mediated Cellular Uptake Pathways of the Peptide
Extracellular Hsp70 can interact with and be internalized by target cells, primarily through receptor-mediated processes. imrpress.comnih.gov This uptake is a critical step for its function as an intercellular signaling molecule, allowing it to modulate the activity of recipient cells, especially those of the immune system. nih.govfrontiersin.org
Extracellular Hsp70 binds to a variety of cell surface receptors, which often determines the subsequent cellular response. These receptors are primarily expressed on antigen-presenting cells (APCs) like macrophages and dendritic cells, but also on other cell types, including cancer cells. nih.govoatext.com
| Receptor | Cell Type(s) | Function/Response |
| TLR2/TLR4 | APCs (Macrophages, Dendritic Cells) | Pro-inflammatory cytokine production, immune activation. imrpress.complos.org |
| CD91 (LRP1) | APCs | Antigen cross-presentation. imrpress.comoatext.com |
| CD40 | APCs | Immune activation, signaling. imrpress.comoatext.comfrontiersin.org |
| Scavenger Receptors | APCs, Endothelial Cells | Endocytosis of Hsp70-peptide complexes; includes LOX-1, SREC-1, FEEL-1. imrpress.comnih.govbiorxiv.org |
| CD94/NKG2A | Natural Killer (NK) Cells | Triggers NK cell-mediated cytotoxicity against Hsp70-positive tumor cells. nih.gov |
| Siglecs | Monocytes, Dendritic Cells | Modulate immune response (Siglec-5 is inhibitory, Siglec-14 is activating). biorxiv.orgembopress.org |
The interaction of Hsp70 with Toll-like receptors (TLRs) 2 and 4 can trigger innate immune responses. imrpress.complos.org Binding to scavenger receptors, such as LOX-1, facilitates the uptake of Hsp70 and any associated peptides, leading to antigen presentation. nih.govbiorxiv.org On Natural Killer (NK) cells, a peptide derived from Hsp70 (aa 450-463) interacts with the CD94 receptor, stimulating the release of cytotoxic granules to kill tumor cells. nih.gov Similarly, CD40 and the α2-macroglobulin receptor CD91 have been identified as key players in the uptake and subsequent immune response to Hsp70-peptide complexes. oatext.com More recently, Siglec family receptors have been shown to bind Hsp70, leading to either activating or inhibitory signals depending on the specific Siglec involved. biorxiv.orgembopress.org
Following receptor binding, Hsp70 is internalized into the cell via endocytosis. nih.govsemanticscholar.org Studies have shown that the bound Hsp70 is taken up into endocytic vesicles. nih.govsemanticscholar.org The specific endocytic pathway can vary, but clathrin-mediated endocytosis has been identified as a significant route for Hsp70 internalization. nih.govnih.gov Hsc70, a constitutive member of the Hsp70 family, is known to be required for the uncoating of clathrin-coated vesicles, highlighting the intimate link between this chaperone family and the clathrin pathway. nih.gov Once internalized, Hsp70 can be trafficked to different intracellular compartments, including endosomes and lysosomes, or in some cases, transported into the cytosol to participate in antigen presentation pathways. nih.govfrontiersin.orgsemanticscholar.org
Many types of malignant tumor cells are characterized by the presence of Hsp70 on their plasma membrane. nih.govnih.govfrontiersin.org This surface-localized Hsp70 can serve as a target for the immune system, particularly for NK cells. nih.govnih.gov Cancer cells not only present Hsp70 on their surface but can also internalize extracellular Hsp70. For example, studies in melanoma cells have shown that recombinant Hsp70 can be taken up, leading to the release of endogenous Hsp70 in exosomes, which can then influence neighboring cells. imrpress.com The internalization of Hsp70 into B16 melanoma cells was found to occur preferentially through clathrin-dependent endocytosis. nih.gov
In APCs such as macrophages, receptor-mediated uptake of Hsp70-antigen complexes is a highly efficient mechanism for processing and presenting these antigens on MHC class I molecules, a process known as cross-presentation, which is vital for initiating CD8+ T cell responses. nih.govsemanticscholar.org This uptake is mediated by receptors like scavenger receptors and CD91. nih.govoatext.com
Role in Exosomal Packaging and Intercellular Transfer
Exosomes have emerged as a primary vehicle for the non-classical secretion and intercellular transfer of Hsp70. nih.govnih.gov Hsp70 is actively packaged into these small extracellular vesicles, which are then released by a donor cell and can be taken up by a recipient cell. imrpress.comnih.govnih.gov This process represents a sophisticated mechanism of cell-to-cell communication. europeanreview.org
Hsp70 can be found both on the surface and within the lumen of exosomes released from various cells, including tumor cells and infected macrophages. plos.orgnih.govresearchgate.net The presence of Hsp70 on the exosome surface is important for the specific interaction with recipient cells. nih.gov Studies have shown that Hsp70-containing exosomes released from tumor cells can stimulate NK cells. nih.gov Similarly, exosomes from mycobacteria-infected macrophages carry Hsp70 on their surface and can stimulate uninfected macrophages to produce pro-inflammatory responses. plos.org
The intercellular transfer of chaperones like Hsp70 via exosomes can contribute to maintaining protein homeostasis at an organismal level. nih.gov For instance, exosomes containing Hsp70 can be internalized by recipient cells, where the transferred chaperone can then exert its function, such as helping to refold misfolded proteins. nih.gov This exosome-mediated transfer of Hsp70 is an effective way to propagate stress signals and modulate the function of distant cells, playing roles in immunity, cancer progression, and senescence. nih.govnih.goveuropeanreview.org
Mechanisms of Action and Molecular Interactions of Hsp70 393 401
Modulation of Intracellular Signaling Cascades
Detailed molecular studies on the isolated Hsp70 (393-401) peptide and its specific influence on intracellular signaling cascades are not described in the available scientific literature. Research in this area is centered on the complete Hsp70 protein.
There is no specific information detailing the activation or modulation of the Nuclear Factor-kappa B (NF-κB) pathway by the Hsp70 (393-401) peptide. The broader Hsp70 protein is known to regulate NF-κB signaling. For instance, full-length Hsp70 can inhibit NF-κB activation by binding to IκB kinase γ (IKKγ), which prevents the phosphorylation of IκBα and subsequent nuclear translocation of NF-κB. nih.govnii.ac.jpnih.govresearchmap.jpnih.gov The chaperone/co-chaperone complex of HSP70/DNAJA3 is also suggested to regulate NF-κB activity in immune responses. nii.ac.jp However, the precise role, if any, of the 393-401 amino acid sequence in this interaction is not defined.
The direct influence of the Hsp70 (393-401) fragment on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway is not documented. The full-length Hsp70's expression and activity are interconnected with the MAPK/ERK pathway. For example, ERK can phosphorylate Hsp70 at serine residues 385 and 400, which are in close proximity to the 393-401 region, enhancing its chaperone activity. escholarship.org This suggests the region may be involved in the conformational changes regulated by phosphorylation, but the independent action of the 393-401 peptide is unknown. Protective Hsp70 expression has been linked to the activation of the MAPK signaling pathway. frontiersin.org
Specific data on the regulation of c-Jun N-terminal Kinase (JNK) and p38 MAPK pathways by the Hsp70 (393-401) peptide is not available. The full Hsp70 protein is a known inhibitor of stress-activated apoptotic pathways involving JNK and p38 MAPK. nih.govmdpi.com Hsp70 can directly bind to JNK, preventing its phosphorylation and activation. frontiersin.orgnih.gov Furthermore, the Hsp70-CHIP complex can lead to the degradation of Apoptosis Signal-regulating Kinase 1 (ASK1), an upstream activator of both JNK and p38. mdpi.comfrontiersin.org The contribution of the 393-401 fragment to these interactions has not been specifically elucidated. Studies have shown that hyperthermia-induced upregulation of Hsp70 is mediated by p38-MAPK and JNKs in some organisms.
There is no available research describing the crosstalk of the specific Hsp70 (393-401) peptide with the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. The full Hsp70 protein's expression and function are linked to this critical survival pathway. For instance, inhibition of the PI3K/Akt pathway has been shown to suppress the induction of certain Hsp70 co-chaperones like BAG3. nih.gov Conversely, Hsp70 can promote cell survival by activating PI3K/Akt. nih.gov Some inhibitors of Hsp70 have been shown to disrupt the PI3K/Akt/mTOR pathway. nih.gov The specific role of the 393-401 sequence in this regulation remains uncharacterized.
The direct activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway by the Hsp70 (393-401) fragment has not been reported. The full Hsp70 protein is regulated by STAT3, and in turn, can affect STAT3 activity. nih.gov Overexpression of Hsp70 can increase the level and activity of STAT5, a related STAT protein. nih.gov There is no evidence to suggest that the 393-401 peptide is independently responsible for these effects.
Direct Protein-Protein Interactions and Binding Partners
Specific binding partners for the isolated Hsp70 (393-401) peptide have not been identified in the scientific literature. Protein-protein interactions are typically studied in the context of the full-length Hsp70 protein, which interacts with a vast network of co-chaperones and client proteins. nih.govresearchgate.netnih.gov Co-chaperones like J-domain proteins, nucleotide exchange factors (NEFs), and the C-terminus of Hsp70-interacting protein (CHIP) bind to distinct domains of Hsp70 to regulate its chaperone cycle and function. nih.gov Client proteins bind within the substrate-binding domain of Hsp70. While the 393-401 region lies within the SBD, its specific and independent role as a binding motif has not been established.
Influence on Protein Folding and Aggregation Dynamics
Heat shock proteins are central to maintaining protein homeostasis, or proteostasis, by acting as molecular chaperones. nih.govmdpi.com They play a crucial role in the folding of newly synthesized polypeptides, the refolding of misfolded proteins, the assembly of protein complexes, and the dissociation of protein aggregates. nih.gov The Hsp70 system, in particular, is a key player in the cellular response to proteotoxic stress. embopress.org
Small heat shock proteins (sHsps) are ATP-independent chaperones that first bind to misfolded proteins, preventing their irreversible aggregation and holding them in a state competent for refolding. mdpi.comembopress.orgnih.gov For the subsequent refolding to occur, ATP-dependent chaperones like Hsp70 are required. A critical step in this process is the displacement of sHsps from the sHsp-substrate complexes. embopress.org Research has shown that Hsp70 possesses a unique ability to displace these surface-bound sHsps, thereby initiating the refolding pathway. embopress.org This interaction is sensitive to the cellular concentration of Hsp70, ensuring that substrate release is coupled with the cell's capacity for refolding. embopress.org
The sHsp-substrate aggregates have a structured organization, with a stable core of aggregated substrate and an outer, more dynamic shell of sHsps. Hsp70 specifically targets and removes this dynamic outer layer. embopress.org Following the displacement of sHsps, Hsp70 binds to the exposed core, protecting it from further aggregation and preparing it for refolding, often in cooperation with other chaperones like Hsp100. embopress.org
Table 1: Hsp70's Role in Protein Folding and Aggregation
| Process | Hsp70's Function | Key Interacting Partners | Outcome |
|---|---|---|---|
| Initial Response to Misfolded Proteins | Binds to misfolded proteins to prevent irreversible aggregation. | Small heat shock proteins (sHsps) | Formation of sHsp-substrate complexes. embopress.orgnih.gov |
| Initiation of Refolding | Displaces sHsps from the sHsp-substrate complexes. | sHsps | Exposes the substrate for refolding. embopress.org |
| Substrate Refolding | Binds to the exposed substrate and facilitates its refolding. | Hsp100, other co-chaperones | Restoration of the protein's native conformation. embopress.org |
| Protein Degradation | Targets terminally misfolded proteins for degradation. | Ubiquitin-proteasome system | Removal of damaged proteins. nih.gov |
Regulation of Cell Cycle Progression and Senescence
Cellular senescence is a state of irreversible growth arrest that has been linked to aging and age-related diseases. nih.gov Studies have shown that the expression of Hsp70 decreases during cellular senescence in vitro and in cells from older individuals. nih.gov This decline in Hsp70 levels is associated with a decrease in the activity of the heat shock transcription factor 1 (HSF1), which is responsible for inducing Hsp70 expression in response to stress. nih.gov The reduced capacity to mount a heat shock response and produce Hsp70 may contribute to the accumulation of damaged proteins and the functional decline observed in senescent cells. nih.govimrpress.com
Hsp70 also plays a direct role in regulating the cell cycle. In budding yeast, the phosphorylation of an Hsp70 protein, Ssa1, at a conserved threonine residue (T36) by cyclin-dependent kinases (CDKs) has been shown to control the abundance of G1 cyclins. nih.gov This phosphorylation event alters the interaction of Hsp70 with its co-chaperones and client proteins. Specifically, phosphorylated Hsp70 promotes the degradation of the G1 cyclin Cln3, which can delay the onset of the S phase. nih.gov This mechanism appears to be conserved in humans, where CDK-dependent phosphorylation of Hsc70 (a cognate of Hsp70) regulates the stability of Cyclin D1. nih.gov This suggests that Hsp70 acts as a signal transducer that mediates growth control of G1 cyclin levels and activity. nih.gov
Table 2: Hsp70 in Cell Cycle and Senescence
| Cellular Process | Observation | Molecular Mechanism | Functional Consequence |
|---|---|---|---|
| Cellular Senescence | Hsp70 levels decrease with age and in senescent cells. nih.govimrpress.com | Reduced activity of the heat shock transcription factor 1 (HSF1). nih.gov | Impaired ability to respond to stress and maintain protein homeostasis. nih.govimrpress.com |
| Cell Cycle Progression | Phosphorylation of Hsp70 by CDKs regulates G1 cyclin levels. nih.gov | Phosphorylated Hsp70 promotes the degradation of G1 cyclins (e.g., Cln3, Cyclin D1). nih.gov | Delay in S phase onset and control of cell proliferation. nih.gov |
Modulation of Apoptotic and Necroptotic Pathways
Hsp70 is a potent inhibitor of apoptosis, acting at multiple points in the cell death signaling pathways. nih.govembopress.orgembopress.org
A central mechanism of Hsp70's anti-apoptotic function is its ability to prevent the activation of caspases, the key executioners of apoptosis. nih.govarvojournals.org Hsp70 can inhibit both caspase-dependent and caspase-independent apoptotic pathways. nih.gov In the intrinsic pathway of apoptosis, the release of cytochrome c from the mitochondria triggers the formation of a multi-protein complex called the apoptosome. plos.orgnih.gov The apoptosome, composed of Apaf-1, cytochrome c, and pro-caspase-9, is responsible for the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3. plos.orgsemanticscholar.org
Hsp70 has been shown to directly interact with Apaf-1, preventing its oligomerization and the subsequent recruitment of pro-caspase-9 to the apoptosome. plos.orgnih.govsemanticscholar.orgnih.gov This action effectively halts the caspase activation cascade at a very early stage. nih.govplos.org Some studies suggest that Hsp70 acts downstream of cytochrome c release but upstream of caspase-3 activation, indicating its primary target is the apoptosome itself. nih.govnih.gov
In addition to inhibiting events downstream of the mitochondria, Hsp70 can also act at the mitochondrial level to prevent the release of pro-apoptotic factors. It can inhibit the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. nih.govnih.gov This is achieved, at least in part, by preventing the translocation of pro-apoptotic Bcl-2 family members, such as Bax and Bid, to the mitochondria. nih.govmdpi.comjci.orgnih.gov
Hsp70 also plays a role in caspase-independent cell death pathways by interacting with Apoptosis-Inducing Factor (AIF). nih.govjci.org AIF is a mitochondrial flavoprotein that, upon its release and translocation to the nucleus, induces chromatin condensation and large-scale DNA fragmentation. nih.govnih.govatlasgeneticsoncology.org Hsp70 has been shown to bind to AIF in the cytosol, preventing its nuclear translocation and thereby inhibiting its pro-death function. nih.govjci.orgnih.govresearchgate.net
The anti-apoptotic effects of Hsp70 are mediated through direct interactions with several key pro-apoptotic proteins.
Bax: Hsp70, along with its co-chaperone Hsp40, can prevent the translocation of Bax from the cytosol to the mitochondria, which is a crucial step for mitochondrial outer membrane permeabilization and the release of cytochrome c. nih.govnih.govjci.orgnih.gov
Bid: Hsp70 can suppress the caspase-8-mediated cleavage of Bid, a BH3-only protein that links the extrinsic and intrinsic apoptotic pathways. nih.govjci.org By inhibiting the activation of Bid, Hsp70 prevents the subsequent activation of Bax and Bak. mdpi.comuniprot.org
Apaf-1: As mentioned earlier, Hsp70 directly binds to the caspase-recruitment domain (CARD) of Apaf-1, which interferes with the assembly of a functional apoptosome. plos.orgnih.govnih.gov
ASK1: The Hsp70-CHIP complex can promote the proteasomal degradation of Apoptosis Signal-regulating Kinase 1 (ASK1). This leads to the inhibition of the c-Jun N-terminal kinase (JNK) and p38 signaling pathways, which are involved in stress-induced apoptosis. nih.gov
Table 3: Hsp70 Interactions with Pro-apoptotic Proteins
| Pro-apoptotic Protein | Nature of Interaction | Functional Outcome |
|---|---|---|
| Bax | Prevents mitochondrial translocation. nih.govjci.orgnih.gov | Inhibition of mitochondrial outer membrane permeabilization and cytochrome c release. nih.govnih.gov |
| Bid | Suppresses caspase-8-mediated cleavage. nih.govjci.org | Blocks the link between extrinsic and intrinsic apoptotic pathways. mdpi.com |
| Apaf-1 | Directly binds to the CARD domain. plos.orgnih.govnih.gov | Prevents apoptosome formation and caspase-9 activation. plos.orgsemanticscholar.org |
| ASK1 | Promotes proteasomal degradation via the Hsp70-CHIP complex. nih.gov | Inhibition of JNK and p38 stress signaling pathways. nih.gov |
Lysosomal membrane permeabilization (LMP) is an alternative cell death pathway that results in the release of cathepsins and other hydrolases from the lysosomal lumen into the cytosol, leading to cellular degradation. Hsp70 has been identified as a key survival protein that functions by stabilizing lysosomal membranes. nih.govvilniustech.ltfrontiersin.orgresearchgate.net
In cancer cells, Hsp70 can be found localized to the membranes of lysosomes. mdpi.comnih.gov This localization allows Hsp70 to increase the resistance of lysosomes to various chemical and physical destabilizing agents. nih.gov The mechanism of this stabilization involves Hsp70 binding to the endolysosomal anionic phospholipid bis(monoacylglycero)phosphate (BMP). vilniustech.lt This interaction stimulates the activity of acid sphingomyelinase (ASM), which in turn generates ceramide, a lipid known to enhance membrane stability. vilniustech.ltfrontiersin.orgportlandpress.com By maintaining the integrity of lysosomal membranes, Hsp70 prevents the release of lethal enzymes and protects cells from lysosomal-mediated cell death. nih.govvilniustech.ltresearchgate.net
Orchestration of Autophagy and Lysosomal Function
The Hsp70 family, and by extension the functional regions within its SBD such as the 393-401 peptide, are integral to the processes of autophagy and the maintenance of lysosomal integrity. Autophagy is a cellular degradation pathway that removes damaged organelles and protein aggregates, and Hsp70 is involved in multiple forms of this process. frontiersin.orgembopress.org
Full-length Hsp70 is a key player in chaperone-mediated autophagy (CMA), a selective process where cytosolic proteins are targeted for degradation in the lysosome. frontiersin.orgnih.gov In CMA, Hsp70 recognizes and binds to a specific KFERQ-like motif in substrate proteins, delivering them to the lysosomal membrane. nih.gov This interaction is fundamental for the selective uptake and degradation of cellular components to maintain homeostasis. While the entire SBD is involved in this recognition, the region encompassing amino acids 393-401 contributes to the structural framework necessary for this specific substrate binding.
Furthermore, Hsp70 has a direct role in preserving the stability of lysosomal membranes. imrpress.comnih.gov It interacts with lysosomal membrane lipids, such as bis(monoacylglycero)phosphate, to prevent lysosomal membrane permeabilization. imrpress.com This stabilization is crucial to prevent the leakage of potent lysosomal hydrolases into the cytosol, which could trigger cell death. The SBD, containing the 393-401 peptide, is implicated in these interactions that are vital for cell survival under stress.
Recent studies have highlighted a regulatory role for Hsp70 in macroautophagy, another major autophagic pathway. It has been observed that Hsp70 can negatively regulate autophagy by influencing the activation of AMP-activated protein kinase (AMPK), a key energy sensor and autophagy regulator. nih.gov Inhibition of Hsp70 has been shown to upregulate AMPK-mediated autophagy. nih.gov This suggests a complex interplay where Hsp70 levels can modulate the cell's autophagic flux. The substrate-binding activity of the SBD is central to Hsp70's ability to interact with and regulate various cellular proteins, including those in the autophagy pathway.
Table 1: Research Findings on the Role of Hsp70 in Autophagy and Lysosomal Function
| Process | Key Finding | Implication of Hsp70 (393-401) Region | References |
|---|---|---|---|
| Chaperone-Mediated Autophagy (CMA) | Hsp70 recognizes and delivers KFERQ-motif containing proteins to the lysosome for degradation. | As part of the SBD, this region provides the structural basis for substrate recognition and binding, essential for CMA. | frontiersin.orgnih.gov |
| Lysosomal Membrane Stabilization | Hsp70 binds to lysosomal membrane lipids, preventing membrane permeabilization and leakage of hydrolases. | The SBD is involved in the protein-lipid interactions that stabilize the lysosomal membrane. | imrpress.comnih.gov |
| Regulation of Macroautophagy | Hsp70 can negatively regulate autophagy through the AMPK signaling pathway. | The substrate-binding capacity of the SBD, which includes the 393-401 peptide, is crucial for its regulatory interactions. | nih.gov |
Effects on Gene Expression and Transcriptional Programs
The influence of Hsp70 extends to the regulation of gene expression and broader transcriptional programs, often as a response to cellular stress. The SBD, and therefore the 393-401 fragment within it, is central to these regulatory functions through its interaction with various transcription factors and other nuclear proteins.
A primary mechanism by which Hsp70 modulates gene expression is through its interaction with Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response. embopress.org Under non-stress conditions, Hsp70 binds to HSF1, keeping it in an inactive monomeric state. imrpress.com Upon cellular stress, misfolded proteins compete for binding to Hsp70, causing the release of HSF1. imrpress.com Released HSF1 then trimerizes, translocates to the nucleus, and activates the transcription of heat shock genes, including HSP70 itself, in a negative feedback loop. embopress.org The SBD of Hsp70 is directly involved in binding to HSF1.
Beyond the heat shock response, Hsp70 has been shown to influence a variety of other transcriptional programs. For instance, administration of Hsp70 has been observed to alter the expression of numerous genes in the hippocampus of animal models of Alzheimer's disease. imrpress.com Furthermore, Hsp70 can modulate the expression of genes involved in inflammation and immune responses. imrpress.com
The ability of Hsp70 to affect gene expression is also linked to its role in protein quality control. By assisting in the proper folding and preventing the aggregation of a wide array of proteins, including transcription factors, Hsp70 ensures their correct function. mdpi.com When Hsp70 function is compromised, it can lead to the accumulation of misfolded proteins and trigger stress responses like the Unfolded Protein Response (UPR), which in turn dramatically alters the cell's transcriptional landscape. researchgate.net The substrate-binding activity of the SBD is at the heart of this quality control function.
Table 2: Research Findings on the Effects of Hsp70 on Gene Expression
| Regulatory Mechanism | Key Finding | Implication of Hsp70 (393-401) Region | References |
|---|---|---|---|
| Regulation of Heat Shock Response | Hsp70 binds to and sequesters HSF1, preventing the transcription of heat shock genes in the absence of stress. | The SBD, containing the 393-401 peptide, is the site of interaction with HSF1. | embopress.orgimrpress.com |
| Modulation of Other Transcriptional Programs | Hsp70 can influence the expression of genes related to neurodegenerative diseases and immune responses. | The chaperone activity of the SBD affects the function of various transcription factors and signaling proteins. | imrpress.com |
| Protein Quality Control and Stress Responses | By managing protein folding, Hsp70 prevents the activation of stress-related transcriptional programs like the UPR. | The substrate-binding function of the SBD is critical for maintaining proteostasis and preventing transcriptional stress responses. | mdpi.comresearchgate.net |
Biological Functions and Pre-clinical Roles of Hsp70 (393-401) in Disease Models (Non-Human)
Following a comprehensive review of available scientific literature, there is currently insufficient specific data to generate a detailed article on the biological functions and pre-clinical roles of the isolated peptide "Heat shock 70 kDa protein 1 (393-401)" corresponding to the outline provided.
The vast majority of research focuses on the full-length Heat shock protein 70 (Hsp70) or other specific peptide fragments, such as the 14-mer peptide TKD (aa 450-463). While the full-length protein exhibits a wide range of immunomodulatory and neuroprotective effects in non-human models, this information cannot be directly attributed to the specific 393-401 fragment as per the strict requirements of the request.
Scientific literature indicates that different domains and peptide sequences within the Hsp70 protein can have distinct and specific functions. For example, the C-terminal domain is often associated with peptide binding and has been shown to be involved in activating Natural Killer (NK) cells. nih.goveir-isei.de Similarly, interactions with Toll-like receptors and the subsequent modulation of cytokine production have been extensively studied for the entire Hsp70 protein. frontiersin.orgmdpi.commdpi.comnih.gov Likewise, the neuroprotective effects observed in models of ischemic brain injury are linked to the overexpression of the complete Hsp70 protein. nih.govplos.orgnih.gov
However, without studies specifically isolating and examining the "Heat shock 70 kDa protein 1 (393-401)" peptide, it is not possible to provide scientifically accurate content for the requested subsections on its role in NK cell activation, cytokine production, immune cell phenotype, TLR interaction, or neuroprotection. The peptide is noted as being commercially available for T-cell immunity research, particularly in the context of cancer, but detailed functional studies within the scope of the provided outline are not present in the available literature. creative-peptides.comjpt.com
Therefore, to maintain scientific accuracy and adhere to the specified constraints, the requested article cannot be generated at this time. Further research specifically investigating the biological activities of the Hsp70 (393-401) peptide is required to address the topics outlined.
Biological Functions and Pre Clinical Roles of Hsp70 393 401 in Disease Models Non Human
Neuroprotective Efficacy in Experimental Models of Neurological Disorders
Mitigation of Neuroinflammation and Oxidative Stress
Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. frontiersin.orgnih.gov The parent Hsp70 protein has demonstrated a capacity to counteract these detrimental processes. In models of ischemia, Hsp70 has been shown to block the activation of the inflammatory transcription factor NF-κB and suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. frontiersin.org Furthermore, Hsp70 can bolster the cell's antioxidant defenses by increasing the levels of glutathione, a critical antioxidant, thereby preventing the development of oxidative stress. frontiersin.org This action helps to protect neurons from the damaging effects of reactive oxygen species (ROS). mdpi.com While direct studies on the specific 393-401 fragment are less common, the known functions of the parent protein suggest a strong potential for this peptide in mitigating neuroinflammation and oxidative damage.
Preservation of Neuronal Viability in Neurodegenerative Models
The accumulation of misfolded and aggregated proteins is a hallmark of many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS). frontiersin.orgunict.it The Hsp70 chaperone system plays a vital role in attempting to clear these toxic protein aggregates. unict.it Upregulation of Hsp70 has been shown to suppress the neurotoxicity of misfolded proteins like Aβ and tau in Alzheimer's models and α-synuclein in Parkinson's models. nih.govfrontiersin.org By promoting the solubility of these proteins and preventing their aggregation, Hsp70 helps to maintain neuronal function and viability. nih.gov In various experimental models, the application of exogenous Hsp70 has been shown to protect neurons from damage and reduce cell death. unict.it These neuroprotective effects underscore the therapeutic potential of Hsp70 and its derivatives in combating neurodegeneration. nih.govfrontiersin.org
Anti-tumorigenic Activities in Pre-clinical Cancer Models
In stark contrast to its protective role in neurons, Hsp70 is often overexpressed in various cancer cells, where it contributes to tumor survival and progression by inhibiting cell death pathways. spandidos-publications.comnih.gov This "addiction" of cancer cells to Hsp70 makes it an attractive target for anti-cancer therapies. mdpi.com
Inhibition of Cancer Cell Proliferation in vitro
Targeting Hsp70 has been shown to effectively inhibit the proliferation of cancer cells. Depletion of Hsp70 can lead to the apoptosis of tumor cells. mdpi.com Studies have demonstrated that inhibiting Hsp70 can disrupt the activity of client proteins that are essential for cell proliferation. frontiersin.org For instance, in prostate cancer cell lines, inhibition of Hsp70 has been linked to a reduction in the levels of key signaling molecules involved in cell growth. mdpi.com
Table 1: Effect of Hsp70 Inhibition on Cancer Cell Proliferation in vitro
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| MDA-MB-231 | Breast Cancer | Reduction in Akt1 and Raf1 levels, inhibiting proliferation. | frontiersin.org |
| MCF-7 | Breast Cancer | Reduction in Akt1 and Raf1 levels, inhibiting proliferation. | frontiersin.org |
| LNCaP | Prostate Cancer | Suppression of apoptosis, which when inhibited, reduces proliferation. | mdpi.com |
| DU145 | Prostate Cancer | Suppression of apoptosis, which when inhibited, reduces proliferation. | mdpi.com |
Induction of Apoptosis in Tumor Cell Lines
Hsp70 is a potent inhibitor of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov It can interfere with both the intrinsic and extrinsic apoptotic pathways. nih.govmdpi.com Hsp70 has been shown to inhibit the activation of caspases, which are key executioner proteins in apoptosis. mdpi.comnih.gov Furthermore, it can prevent the translocation of pro-apoptotic proteins like Bax to the mitochondria, a critical step in initiating apoptosis. spandidos-publications.com Consequently, inhibiting Hsp70 function is a promising strategy to induce apoptosis in tumor cells. nih.govnih.gov Down-regulation of Hsp70 expression through various means has been shown to lead to caspase activation and subsequent apoptosis in pancreatic and other cancer cell lines. nih.gov
Table 2: Induction of Apoptosis in Tumor Cell Lines via Hsp70 Inhibition
| Cell Line | Cancer Type | Mechanism of Apoptosis Induction | Reference |
|---|---|---|---|
| MiaPaCa-2 | Pancreatic Cancer | Caspase-dependent apoptosis upon Hsp70 down-regulation. | nih.gov |
| Panc-1 | Pancreatic Cancer | Caspase-dependent apoptosis upon Hsp70 down-regulation. | nih.gov |
| A549 | Lung Cancer | Hsp70 suppression leads to increased mitochondrial Bax and apoptosis. | spandidos-publications.com |
| HepG2 | Hepatocellular Carcinoma | Hsp70 silencing enhances apoptosis. | researchgate.net |
Suppression of Tumor Growth in Xenograft and Syngeneic Models
The anti-tumor effects of targeting Hsp70 observed in vitro have been successfully translated to in vivo models. In xenograft models, where human tumor cells are implanted into immunodeficient mice, silencing Hsp70 has been shown to significantly inhibit tumor growth. researchgate.net For example, in a hepatocellular carcinoma xenograft model, silencing Hsp70 led to a much slower tumor growth pattern. researchgate.net Similarly, in syngeneic models, where tumor cells are implanted into mice with a competent immune system, targeting a specific epitope of Hsp70 present on the surface of tumor cells with a monoclonal antibody significantly inhibited tumor growth and improved survival. nih.gov These studies highlight the in vivo efficacy of Hsp70-targeted therapies. semanticscholar.orgnih.gov
Table 3: Suppression of Tumor Growth in Xenograft and Syngeneic Models
| Model Type | Cancer Type | Treatment Approach | Outcome | Reference |
|---|---|---|---|---|
| Xenograft | Hepatocellular Carcinoma (HepG2) | Hsp70 shRNA | Significant inhibition of tumor growth. | researchgate.net |
| Syngeneic | Colon Carcinoma (CT26) | cmHsp70.1 monoclonal antibody | Inhibition of tumor growth and enhanced survival. | nih.gov |
Inhibition of Metastasis and Epithelial-Mesenchymal Transition (EMT)
Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. researchgate.net A key process enabling metastasis is the epithelial-mesenchymal transition (EMT), where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. researchgate.netnih.gov Hsp70 has been implicated in promoting EMT and metastasis in several cancers. mdpi.comresearchgate.net Overexpression of Hsp70 can promote the EMT process by activating signaling pathways like NF-κB. researchgate.net Conversely, inhibiting Hsp70 has been shown to suppress EMT. For instance, in lung cancer cells, overexpression of Hsp70 inhibited TGF-β-induced EMT and reduced cell migration. nih.gov Furthermore, targeting a membrane-bound form of Hsp70 has been proposed as a method to isolate circulating tumor cells, including those that have undergone EMT. frontiersin.org This suggests that targeting Hsp70 could be a viable strategy to inhibit metastatic progression. mdpi.com
Sensitization of Cancer Cells to Chemotherapy in Experimental Models
Information regarding the role of the Hsp70 (393-401) peptide in sensitizing cancer cells to chemotherapy in experimental models is not available in the reviewed scientific literature. While the full-length Hsp70 protein is known to be a target for chemosensitization strategies, with its inhibition aimed at overcoming treatment resistance in various cancers, the specific action of the 393-401 fragment has not been described. nih.govnih.govresearchgate.netmdpi.commdpi.com
Cardioprotective Effects in Models of Ischemia-Reperfusion Injury
There is no available data from pre-clinical models that describes a cardioprotective role for the Hsp70 (393-401) peptide in ischemia-reperfusion injury. The full-length Hsp70 protein is recognized for its significant cardioprotective effects, with increased expression shown to reduce infarct size and improve functional recovery after ischemic events in animal models. escholarship.orgnih.govmdpi.comphysiology.orgu-szeged.hu However, these protective functions have not been specifically attributed to the 393-401 peptide fragment.
Role in Combating Infectious Diseases in In Vitro and Animal Models
The role of the Hsp70 (393-401) peptide in combating infectious diseases in laboratory and animal models has not been documented.
Modulation of Host Immune Response to Pathogens (e.g., Plasmodium falciparum)
Specific research detailing the modulation of the host immune response to pathogens like Plasmodium falciparum by the Hsp70 (393-401) peptide is not present in the available literature. The full-length Hsp70, from both host and pathogen, plays a complex role during infections like malaria, influencing parasite survival and the host immune response. nih.govnih.govasm.org Extracellular Hsp70 can act as a danger signal to the immune system, but this function has not been specifically linked to the 393-401 fragment. eir-isei.defrontiersin.orgscientificarchives.com
Enhancement of NK Cell-Mediated Clearance in Infection Models
There is no evidence to support a role for the Hsp70 (393-401) peptide in enhancing Natural Killer (NK) cell-mediated clearance of infections. In contrast, another C-terminal peptide of Hsp70, the 14-mer peptide known as TKD (aa 450-463), has been identified as a potent activator of NK cells, stimulating their cytolytic activity against Hsp70-expressing tumor cells. eir-isei.denih.govnih.govbiorxiv.orgmdpi.com This function is well-documented but is distinct from the 393-401 region.
Impact on Cellular Stress Responses and Proteostasis
Specific data on the impact of the Hsp70 (393-401) peptide on cellular stress responses and protein homeostasis (proteostasis) is not available. The fundamental role of the full-length Hsp70 protein is to act as a molecular chaperone that maintains proteostasis by assisting in the folding of new proteins, refolding of misfolded proteins, and targeting damaged proteins for degradation, especially under conditions of cellular stress. nih.govimrpress.comdiva-portal.orgnih.govoncotarget.comnih.gov How or if the 393-401 fragment participates in or modulates this critical function is currently unknown.
Investigative Methodologies for Hsp70 393 401 and Its Biological Impact
Chemical Synthesis and Purification of Peptide Fragments
The initial and most critical phase in studying a specific peptide like Hsp70 (393-401) is its de novo synthesis and subsequent purification to ensure a high degree of purity for accurate downstream analysis.
Solid-Phase Peptide Synthesis (SPPS) is the standard and most efficient method for chemically synthesizing peptides like Hsp70 (393-401). bachem.com The process involves building a peptide chain sequentially while one end of the chain is covalently attached to an insoluble solid support, typically a resin. beilstein-journals.orgluxembourg-bio.com This approach simplifies the entire process, as it allows for the easy removal of excess reagents and by-products through simple filtration and washing steps after each reaction cycle. bachem.comluxembourg-bio.com
The most commonly used strategy within SPPS is Fluorenylmethyloxycarbonyl (Fmoc) chemistry. beilstein-journals.orgnih.gov This method utilizes the Fmoc group as a temporary protecting group for the N-terminus of the growing peptide chain. springernature.com The synthesis cycle for each amino acid addition consists of two main steps:
Deprotection: The Fmoc group from the N-terminus of the resin-bound peptide is removed using a mild base, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF). The release of the fluorene (B118485) group has a strong UV absorbance, which can be monitored to ensure the reaction is complete. nih.gov
Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly deprotected N-terminus of the peptide chain. luxembourg-bio.com This process is repeated until the entire amino acid sequence of Hsp70 (393-401) is assembled on the resin.
Throughout the synthesis, the reactive side chains of the amino acids are protected by other chemical groups that are stable to the Fmoc removal conditions but can be cleaved at the end of the synthesis. beilstein-journals.org Once the full peptide chain is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA). nih.gov
Table 1: Illustrative SPPS Cycle for an Amino Acid Addition in Hsp70 (393-401) Synthesis
| Step | Action | Reagents | Purpose |
| 1 | Swelling | Dichloromethane (DCM), Dimethylformamide (DMF) | Prepares the resin for reaction by allowing solvent penetration. |
| 2 | Deprotection | 20% Piperidine in DMF | Removes the N-terminal Fmoc protecting group from the growing peptide chain. |
| 3 | Washing | DMF, Isopropanol, DCM | Removes excess deprotection reagent and by-products. |
| 4 | Coupling | Fmoc-protected amino acid, Activator (e.g., HBTU), Base (e.g., DIPEA) | Attaches the next amino acid in the sequence to the peptide chain. |
| 5 | Washing | DMF, DCM | Removes excess reagents and soluble by-products after coupling. |
| 6 | Capping (Optional) | Acetic Anhydride, DIPEA | Blocks any unreacted amino groups to prevent the formation of deletion sequences. |
Following cleavage from the resin, the crude synthetic peptide is a mixture containing the desired full-length peptide, as well as truncated or modified sequences. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying this crude mixture. nih.govhplc.eu This technique separates molecules based on their hydrophobicity. nih.gov
The crude peptide solution is injected into an HPLC system and passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to elute the components. hplc.eu A gradient of increasing organic solvent concentration is applied, causing more hydrophobic molecules to elute later than less hydrophobic ones. nih.gov
Depending on the amount of peptide to be purified, different scales of HPLC can be used:
Preparative HPLC is used for large-scale purification, handling grams to kilograms of sample with large-diameter columns. metwarebio.com
Semi-preparative HPLC is ideal for purifying milligram to gram quantities of peptide, balancing resolution with load capacity. metwarebio.comthermofisher.com This is a common choice for purifying peptides like Hsp70 (393-401) for in vitro studies. nih.gov
Analytical HPLC uses smaller columns and lower flow rates and is employed to assess the purity of the collected fractions from the preparative or semi-preparative run. hplc.euthermofisher.com
Fractions are collected as they elute from the column, and their purity is assessed by analytical RP-HPLC. Those fractions containing the pure Hsp70 (393-401) peptide (typically >95% purity) are pooled and lyophilized to obtain a stable, powdered form of the peptide.
Biophysical and Structural Characterization Methods (e.g., CD, NMR, Mass Spectrometry)
Once the Hsp70 (393-401) peptide is purified, its identity, structure, and biophysical properties are confirmed using a suite of analytical techniques.
Mass Spectrometry (MS): This is a fundamental technique used to confirm that the synthesized peptide has the correct molecular weight. By comparing the experimentally measured mass to the calculated theoretical mass of the Hsp70 (393-401) sequence, the success of the synthesis is verified. Tandem MS (MS/MS) can further be used to sequence the peptide and confirm the correct order of amino acids.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful method for determining the secondary structure of peptides in solution. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. The resulting CD spectrum provides information on whether the peptide adopts an α-helical, β-sheet, or random coil conformation. nih.gov Thermal denaturation studies using CD can also assess the peptide's structural stability. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed, atomic-level three-dimensional structure, NMR spectroscopy can be employed. While complex, 2D-NMR experiments can reveal through-bond and through-space correlations between atoms, allowing for the calculation of the peptide's solution structure and the study of its dynamics.
Table 2: Hypothetical Biophysical Characterization Data for Hsp70 (393-401)
| Technique | Parameter Measured | Hypothetical Result for Hsp70 (393-401) | Interpretation |
| Mass Spectrometry | Molecular Weight (m/z) | [M+H]⁺ matches calculated mass | Confirms the correct peptide was synthesized. |
| Circular Dichroism | Molar Ellipticity vs. Wavelength | Minima at ~208 and ~222 nm | Suggests a predominantly α-helical secondary structure. |
| NMR Spectroscopy | Chemical Shifts, NOEs | Set of assigned proton and carbon resonances | Provides data for 3D structure calculation and conformational dynamics. |
In Vitro Cellular Assays for Functional Characterization
To investigate the biological impact of the Hsp70 (393-401) peptide, a variety of in vitro cellular assays are performed. These assays help to determine how the peptide affects cell health, proliferation, and key cellular pathways.
To determine if Hsp70 (393-401) has cytotoxic or cytostatic effects, cell viability and proliferation assays are essential. abcam.com The Cell Counting Kit-8 (CCK-8) assay is a widely used colorimetric method for this purpose. rndsystems.comdojindo.com This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable, metabolically active cells to produce a water-soluble orange formazan (B1609692) dye. abcam.combosterbio.com
The amount of formazan produced is directly proportional to the number of living cells. dojindo.com Cells are cultured in microplates and treated with varying concentrations of the Hsp70 (393-401) peptide. After an incubation period, the CCK-8 reagent is added, and the absorbance is measured with a microplate reader at approximately 450 nm. bosterbio.com A decrease in absorbance would indicate reduced cell viability or proliferation, while an increase might suggest a proliferative effect. abcam.com
Table 3: Example Data from a CCK-8 Cell Viability Assay
| Hsp70 (393-401) Concentration (µM) | Absorbance at 450 nm (OD) | % Cell Viability (Relative to Control) |
| 0 (Control) | 1.250 | 100% |
| 1 | 1.245 | 99.6% |
| 10 | 1.188 | 95.0% |
| 50 | 0.875 | 70.0% |
| 100 | 0.438 | 35.0% |
If the Hsp70 (393-401) peptide is found to reduce cell viability, it becomes important to determine the mechanism of cell death. Two primary regulated cell death pathways are apoptosis (programmed cell death) and autophagy (a cellular degradation and recycling process). plos.orgmdpi.com
Apoptosis Detection:
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane in early apoptotic cells.
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. plos.org
Autophagy Detection:
LC3 Conversion: Autophagy induction leads to the conversion of the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). plos.orgpromega.jp This conversion can be detected by Western blotting as a shift in molecular weight. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
SQSTM1/p62 Degradation: The protein p62 (sequestosome 1) is a receptor for cargo destined for autophagic degradation and is itself degraded in the process. A decrease in p62 levels, often measured by Western blot, can indicate a functional autophagic flux. nih.gov
Fluorescence Microscopy: Cells expressing GFP-LC3 can be used to visualize the formation of autophagosomes as distinct puncta within the cytoplasm. nih.govmdpi.com An increase in the number of these puncta per cell suggests autophagy activation.
By employing these methods, researchers can build a comprehensive profile of the Hsp70 (393-401) peptide, from its fundamental chemical and structural properties to its specific functional effects on cellular behavior.
Cytokine Profiling and Gene Expression Analysis (e.g., RT-PCR, ELISA)
The immunomodulatory effects of Heat shock 70 kDa protein 1 (Hsp70) and its peptide derivatives, such as the 393-401 fragment, are frequently investigated by quantifying changes in cytokine production and gene expression. These analyses are crucial for understanding the mechanisms by which Hsp70 peptides influence cellular responses, particularly within the immune system.
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method used to measure the concentration of secreted cytokines in cell culture supernatants or biological fluids following stimulation with Hsp70 peptides. For instance, studies have employed ELISA to demonstrate that Hsp70 can induce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as anti-inflammatory cytokines such as Interleukin-10 (IL-10), from immune cells like macrophages and dendritic cells. This differential cytokine response is critical for determining the peptide's role in either promoting inflammation or inducing tolerance.
Real-Time Polymerase Chain Reaction (RT-PCR) , also known as quantitative PCR (qPCR), is utilized to analyze the expression levels of cytokine genes within cells. This technique measures the amount of specific messenger RNA (mRNA) transcripts, providing insight into how Hsp70 (393-401) regulates cellular function at the genetic level. By quantifying the mRNA for cytokines and other relevant genes (e.g., cell surface receptors, signaling molecules), researchers can map the upstream signaling pathways activated by the peptide. For example, RT-PCR can reveal an upregulation of genes associated with Toll-like receptor (TLR) signaling pathways upon cellular exposure to Hsp70 fragments.
These methodologies collectively provide a detailed picture of the cellular and molecular responses to Hsp70 (393-401), delineating the specific cytokine signatures and gene expression profiles it elicits.
Table 1: Methodologies for Cytokine and Gene Expression Analysis of Hsp70 (393-401)
| Methodology | Target Analyte | Typical Findings | Research Application |
| ELISA | Secreted Proteins (e.g., TNF-α, IL-6, IL-10) | Quantification of pro- and anti-inflammatory cytokine release from immune cells. | Determining the functional immunological outcome of peptide stimulation. |
| RT-PCR | mRNA Transcripts (e.g., cytokine genes, receptor genes) | Measurement of changes in gene expression levels. | Elucidating the molecular pathways activated by the peptide. |
Protein Interaction Assays (e.g., Co-IP, SPR)
Identifying the binding partners of Hsp70 (393-401) is fundamental to understanding its extracellular signaling functions. Protein interaction assays are employed to discover and characterize the receptors and other molecules that physically associate with this peptide.
Co-immunoprecipitation (Co-IP) is a technique used to investigate protein-protein interactions within the native context of the cell. In studies involving Hsp70, Co-IP can be used to pull down Hsp70 along with its binding partners from cell lysates. For example, researchers might use an antibody specific to a suspected receptor, such as a Toll-like receptor (TLR2 or TLR4), to precipitate it from cells that have been treated with Hsp70. The resulting complex is then analyzed, often by Western blotting, to see if Hsp70 is present, thereby confirming an interaction.
These assays are critical for validating the cell surface receptors responsible for mediating the biological effects of extracellular Hsp70 and its fragments.
Table 2: Protein Interaction Assays for Hsp70 (393-401)
| Assay | Principle | Key Data Output | Application for Hsp70 (393-401) |
| Co-IP | Antibody-based pulldown of protein complexes from cell lysates. | Identification of interacting proteins. | Confirming interactions with receptors like TLRs in a cellular context. |
| SPR | Real-time detection of binding events on a sensor surface. | Binding affinity (KD), association/dissociation rates (kon/koff). | Quantifying the direct binding kinetics between the peptide and its receptors. |
Flow Cytometry for Receptor Expression and Cell Phenotyping
Flow cytometry is an indispensable tool for dissecting the effects of Hsp70 (393-401) on diverse cell populations, particularly within the heterogeneous environment of the immune system. This technology allows for the rapid, multi-parameter analysis of individual cells in suspension.
One primary application is the quantification of receptor expression . By using fluorescently labeled antibodies against cell surface receptors (e.g., TLR2, TLR4, CD14, CD40), researchers can determine which cell types express the necessary machinery to respond to Hsp70. Furthermore, they can assess whether stimulation with the Hsp70 peptide itself modulates the expression levels of these receptors, indicating a potential feedback mechanism.
Another critical use is for cell phenotyping . Following in vitro or in vivo exposure to Hsp70 (393-401), complex cell mixtures (such as peripheral blood mononuclear cells or splenocytes) can be analyzed to identify changes in specific subpopulations. For example, flow cytometry can be used to measure the maturation of dendritic cells by tracking the upregulation of co-stimulatory molecules like CD80 and CD86. It can also be used to identify the activation state of T cells or the polarization of macrophages, providing a detailed snapshot of the peptide's impact on the immune cell landscape.
Establishment and Utilization of In Vivo Pre-clinical Animal Models (Non-Human)
Rodent Models of Ischemia-Reperfusion Injury
The cytoprotective properties of Hsp70 are frequently studied in the context of ischemia-reperfusion (I/R) injury, where tissue damage occurs due to the restoration of blood flow after a period of oxygen deprivation. Rodent models are central to this research. For instance, in a murine model of renal I/R injury, the administration of Hsp70 or its peptides can be evaluated for its ability to reduce tissue damage, inflammation, and apoptosis. Key endpoints in these models often include measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen as indicators of kidney function, histological analysis of kidney tissue to assess tubular necrosis, and quantification of inflammatory markers within the tissue. Similarly, in models of myocardial I/R, researchers assess infarct size, cardiac function (e.g., via echocardiography), and apoptosis of cardiomyocytes to determine the peptide's therapeutic potential.
Murine Models of Inflammatory Diseases
To investigate the immunomodulatory role of Hsp70 (393-401), various murine models of inflammatory diseases are utilized. These models allow researchers to study the peptide's effect on complex inflammatory cascades in a whole-organism setting. Examples include models of sepsis induced by cecal ligation and puncture (CLP) or lipopolysaccharide (LPS) injection. In these models, survival rates are a primary endpoint, along with systemic cytokine levels (e.g., TNF-α, IL-6) and markers of organ damage. Other models, such as collagen-induced arthritis or experimental autoimmune encephalomyelitis (EAE), are used to explore the potential of Hsp70 peptides to modulate autoimmune responses and suppress chronic inflammation.
Xenograft and Syngeneic Tumor Models
The role of Hsp70 in cancer immunology is often explored using mouse tumor models. Syngeneic models involve implanting mouse tumor cells into immunocompetent mice of the same genetic background. These models are invaluable for studying the interaction between the Hsp70 peptide, the tumor, and the host immune system. For example, Hsp70 or its peptides can be tested as part of a cancer vaccine formulation to see if they can stimulate an anti-tumor immune response, leading to tumor rejection or slowed growth. Researchers monitor tumor growth and survival and analyze the tumor microenvironment for the infiltration and activation of immune cells like cytotoxic T lymphocytes.
Xenograft models involve implanting human tumor cells into immunodeficient mice (e.g., nude or SCID mice). While these models cannot be used to study adaptive immune responses, they are useful for assessing the direct effects of Hsp70 peptides on tumor cell growth and survival or for evaluating therapies that target innate immune cells, which are still present in some immunodeficient strains.
Table 3: Pre-clinical Animal Models for Hsp70 (393-401) Research
| Model Type | Description | Research Focus | Key Endpoints Measured |
| Rodent I/R Injury | Induction of temporary blood flow blockage and subsequent reperfusion in organs like the kidney or heart. | Cytoprotective and anti-inflammatory effects. | Organ function markers (e.g., creatinine), infarct size, histological damage, apoptosis. |
| Murine Inflammatory Disease | Induction of systemic or localized inflammation (e.g., sepsis, arthritis). | Immunomodulatory properties (pro- or anti-inflammatory). | Survival rates, systemic cytokine levels, clinical scores of disease. |
| Syngeneic Tumor Model | Implantation of murine tumor cells into immunocompetent mice. | Anti-tumor immune responses, efficacy as a vaccine adjuvant. | Tumor growth/rejection, survival, immune cell infiltration. |
| Xenograft Tumor Model | Implantation of human tumor cells into immunodeficient mice. | Direct effects on tumor cells, innate immune responses. | Tumor volume, metastasis. |
Animal Models of Neurodegenerative Conditions
The protective role of Heat shock protein 70 (Hsp70) in neurodegenerative diseases is extensively studied using various animal models that replicate the pathologies of human conditions such as Alzheimer's disease (AD), Parkinson's disease (PD), Amyotrophic Lateral Sclerosis (ALS), and Huntington's disease (HD). nih.govfrontiersin.org These models are crucial for understanding the mechanisms by which Hsp70 exerts its neuroprotective effects and for evaluating potential therapeutic strategies. researchgate.net
In the context of Alzheimer's disease , mouse models like the 5XFAD and those induced by bilateral olfactory bulbectomy (OBX) have been employed. researchgate.net Studies have shown that intranasal administration of recombinant human Hsp70 can enter afflicted brain regions, reduce the accumulation of amyloid-β (Aβ) peptide, mitigate Aβ plaque formation, and normalize the density of neurons in the hippocampus and cortex. researchgate.net This intervention has been correlated with the protection of spatial memory in these mice. researchgate.net Overexpression of Hsp70 in other AD models has also been shown to protect neurons from the intracellular accumulation of Aβ. researchgate.net
For Parkinson's disease , which is characterized by the loss of dopaminergic neurons and the presence of α-synuclein aggregates in Lewy bodies, Hsp70 has demonstrated protective effects in models like the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model. frontiersin.orgnih.gov Hsp70 colocalizes with these aggregates and helps reduce α-synuclein toxicity. researchgate.net
In Amyotrophic Lateral Sclerosis (ALS) research, mouse models with mutations in genes like FUS, SOD1, and C9orf72 are common. mdpi.com For instance, in FUS-ALS mouse models, the overexpression of Hsp70 leads to a significant reduction in neuronal damage and an increase in markers for mature neurons and microglia, indicating a protective effect against the toxic protein aggregates characteristic of the disease. mdpi.com Similarly, in models of Huntington's disease, which involves the aggregation of the mutant huntingtin (HTT) protein, overexpressing Hsp70 and its co-chaperone Hsp40 has been shown to inhibit the accumulation of polyglutamine (polyQ) stretches. nih.gov
These studies collectively highlight that enhancing Hsp70 levels or activity in the brain is a promising therapeutic avenue. The use of transgenic animal models that modulate Hsp70 expression is a key tool for advancing research into its neuroprotective potential. mdpi.com
Table 1: Hsp70 Research in Neurodegenerative Animal Models
| Disease Model | Animal Used | Key Findings | Citations |
| Alzheimer's Disease (5XFAD, OBX) | Mice | Intranasal Hsp70 reduced Aβ plaques and protected spatial memory. | researchgate.net |
| Parkinson's Disease (MPTP) | Mice | Hsp70 showed protective effects against neurodegeneration. | nih.gov |
| Amyotrophic Lateral Sclerosis (FUS-ALS) | Mice | Hsp70 overexpression reduced neuronal damage and FUS protein aggregation. | mdpi.com |
| Huntington's Disease (polyQ) | Mice | Hsp70 and Hsp40 overexpression inhibited polyQ accumulation. | nih.gov |
| Paraquat-induced Neurodegeneration | Drosophila | Overexpression of human Hsp70 protected against PD-like symptoms. | plos.org |
Infection Models (e.g., Malaria)
The Hsp70 family of molecular chaperones is crucial for the survival and pathogenicity of the malaria parasite, Plasmodium falciparum. nih.gov The parasite's life cycle involves transitioning between a mosquito vector and a human host, exposing it to significant temperature shifts and other stresses. nih.gov Hsp70s play a central role in maintaining protein homeostasis (proteostasis) under these challenging conditions. nih.govnih.gov
P. falciparum expresses six distinct Hsp70 proteins, each localized to different subcellular compartments and fulfilling specific roles. nih.gov For example, PfHsp70-1 is the primary cytosolic chaperone, while PfHsp70-x is exported to the host red blood cell. nih.govfrontiersin.org This exported chaperone, PfHsp70-x, is of particular interest as it is implicated in modifying the host cell and contributing to the parasite's virulence. nih.govplos.org It is not essential for parasite survival in in-vitro cultures but is thought to be important for the efficient functioning of other exported proteins involved in cytoadherence, a key factor in the severe complications of malaria. frontiersin.orgplos.org
Infection models, primarily using in-vitro cultures of P. falciparum-infected human erythrocytes, are fundamental to studying the parasite's Hsp70 machinery. frontiersin.org Gene knockout experiments in these models have been used to investigate the function of specific Hsp70s. For instance, deleting the hsp70-x gene resulted in parasites with reduced cytoadherence and increased rigidity of the infected red blood cell, demonstrating the chaperone's role in virulence. plos.org
Furthermore, the host's own Hsp70 is also involved in the immune response to malaria. Hsp70 expressed on the surface of infected red blood cells can be recognized by natural killer (NK) cells, triggering a cytotoxic response. plos.org The Hsp70-peptide TKD has been shown to pre-stimulate NK cells, leading to an increased release of Granzyme B, which can induce the death of the infected cell. plos.org This interplay between parasite and host Hsp70s makes the chaperone system a potential target for antimalarial drug development. nih.govfrontiersin.org
Table 2: Key Hsp70 Proteins in P. falciparum
| Protein | Localization | Function | Citations |
| PfHsp70-1 | Parasite Cytosol | Canonical cytosolic chaperone, essential for core processes. | frontiersin.org |
| PfHsp70-x | Exported to Host RBC | Host cell modification, supports virulence and cytoadherence. | nih.govplos.org |
| Host Hsp70 | Infected RBC Membrane | Recognized by NK cells, triggers immune response. | plos.org |
Advanced Imaging Techniques for Tracking and Localization (e.g., Fluorescence Microscopy)
Advanced imaging techniques are indispensable for visualizing the subcellular localization and dynamic behavior of Hsp70 and its associated peptides. Fluorescence microscopy, in its various forms, is a cornerstone of this investigative approach. researchgate.net
Confocal and Multiphoton Microscopy have been used to track Hsp70 within living cells. nih.govnih.gov For example, studies using HeLa cells expressing Hsp70 fused to a yellow fluorescent protein (Hsp70-YFP) have shown that under thermal stress, Hsp70 accumulates in the nucleus. nih.gov This nuclear accumulation can be tracked in real-time, providing insights into the cellular stress response. nih.gov Multiphoton imaging of the fluorescent probe ANS, which binds to misfolded proteins, shows that its fluorescence tracks with the recruitment of Hsp70, highlighting compartments like the nucleus and nucleolus as sensitive to thermal stress. nih.gov In vivo imaging in mouse models of brain ischemia has utilized reporter mice expressing a far-red fluorescent protein under the control of the Hsp70 promoter, allowing for live visualization of Hsp70 gene induction in neurons and blood vessels within the ischemic area. nih.gov
Flow cytometry is another powerful technique used to quantify membrane-bound Hsp70 (mHsp70) and analyze the internalization of Hsp70-targeting peptides. aacrjournals.orgnih.gov By labeling a 14-mer peptide derived from Hsp70 (known as TPP) with a fluorescent dye like carboxyfluorescein (CF), researchers can measure its specific binding to cancer cells that express Hsp70 on their surface. nih.gov The internalization kinetics of these fluorescent probes can be monitored over time at 37°C, revealing how they are taken up by the cell. aacrjournals.org
Positron Emission Tomography (PET)/CT Imaging represents a non-invasive in vivo imaging modality. A PET tracer based on the Hsp70-targeting TPP peptide has been developed for tumor imaging. aacrjournals.org This tracer showed specific accumulation in tumors with high mHsp70 expression, demonstrating its potential for diagnosing and targeting Hsp70-positive cancers. aacrjournals.org
These imaging methodologies provide critical data on where Hsp70 is located under normal and stress conditions, how its expression changes, and how Hsp70-derived peptides can be used to target specific cells. nih.govnih.gov
Computational Modeling and Simulations (e.g., Molecular Docking, Molecular Dynamics)
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the structure, function, and allosteric mechanisms of Hsp70 at an atomic level. nih.govplos.org These in silico approaches complement experimental data by providing insights into dynamic processes that are difficult to capture otherwise. researchgate.netplos.org
Molecular Dynamics (MD) simulations allow researchers to model the real-time motion of the Hsp70 protein. nih.gov These simulations have been crucial in understanding the large-scale conformational changes that Hsp70 undergoes during its ATP-dependent chaperone cycle. nih.gov For instance, MD simulations have characterized the movement of the "lid" domain of the Substrate-Binding Domain (SBD), revealing that it is capable of much greater dynamic excursions than previously thought. nih.gov This is significant because the SBD, which contains the 393-401 peptide region, is responsible for binding to substrate proteins. nih.govplos.org Steered molecular dynamics (SMD), a technique that mimics atomic force microscopy, has been used to study the dissociation of a substrate peptide from the SBD of the Hsp70 bacterial ortholog, DnaK. plos.org These simulations predicted that certain mutations in the SBD increase the binding affinity for substrates, providing a molecular rationale for experimental observations in yeast prion propagation. plos.org
Molecular docking is used to predict the binding orientation of small molecules (ligands), such as inhibitors or peptides, to the Hsp70 protein. japsonline.comsemanticscholar.org This technique is instrumental in drug discovery efforts. acs.org For example, docking studies have been used to identify phytochemicals that could potentially inhibit Hsp70 by binding to its SBD. japsonline.com These studies help in screening large libraries of compounds to find promising candidates for further experimental validation. japsonline.commalariaworld.org By combining docking with structure-based pharmacophore modeling, researchers can identify the key chemical features required for a molecule to bind effectively to a specific site on Hsp70, such as the allosteric pocket adjacent to the ATP-binding site. semanticscholar.orgacs.org
Together, these computational methodologies provide a detailed picture of Hsp70's allosteric regulation, its interaction with co-chaperones and substrates, and the mechanism of action of potential inhibitors, thereby guiding the design of new therapeutic agents. plos.orgsemanticscholar.org
Gene Editing and Knockdown/Knockout Strategies for Related Proteins
Investigating the function of Hsp70 and its network of co-chaperones often involves modulating their expression levels within cells. Gene editing techniques like CRISPR/Cas9 and gene knockdown methods such as RNA interference (RNAi) are primary tools for this purpose. youtube.comyoutube.com
Gene Knockdown (RNAi) : This technique reduces the expression of a target gene at the mRNA level, leading to a decrease in the corresponding protein, a process referred to as a "knockdown." youtube.comyoutube.com Using small interfering RNAs (siRNAs) targeted against Hsp70 has been shown to inhibit the proliferation, migration, and invasion of hepatocellular carcinoma cells. nih.gov Such experiments demonstrate Hsp70's role in cancer progression. nih.gov Knockdown studies have also revealed interplay between different Hsp70 isoforms; for example, knocking down the constitutive Hsc70 was found to increase the levels of the inducible Hsp70. researchgate.net This highlights the compensatory mechanisms within the cellular chaperone network.
Gene Knockout (CRISPR/Cas9) : The CRISPR/Cas9 system allows for the permanent deletion or modification of a gene in the cell's DNA, resulting in a complete "knockout" of the protein. nih.govtranspopmed.org This precise gene-editing tool has been used to create Hsp70 knockout cell lines to validate the specificity of Hsp70-targeting peptides. nih.gov For instance, a fluorescently labeled Hsp70-derived peptide was shown to bind to wild-type cancer cells but not to Hsp70 knockout cells, confirming that its target was indeed Hsp70. nih.gov In the context of infection models, CRISPR/Cas9 has been used to knock out the exported chaperone PfHsp70-x in P. falciparum, which was critical in demonstrating its role in parasite virulence. plos.org
These strategies are fundamental for dissecting the specific roles of Hsp70 and its related proteins. nih.gov By removing or reducing the expression of a specific chaperone, researchers can observe the resulting phenotype and infer the protein's function in processes ranging from neurodegeneration to cancer and infectious diseases. plos.orgnih.gov
Table 3: Comparison of Gene Silencing Techniques for Hsp70 Research
| Technique | Mechanism | Effect on Gene | Permanence | Example Application | Citations |
| RNAi (siRNA) | Destroys target mRNA. | Gene Knockdown (reduced expression). | Transient. | Inhibiting proliferation in cancer cells by reducing Hsp70. | youtube.comnih.gov |
| CRISPR/Cas9 | Creates double-strand breaks in DNA to disable the gene. | Gene Knockout (complete loss of function). | Permanent. | Validating Hsp70-peptide binding specificity in knockout cells. | nih.govnih.gov |
Challenges, Limitations, and Future Research Directions for Hsp70 393 401
Elucidating Comprehensive Molecular Networks and Potential Off-Target Effects
A primary challenge lies in mapping the complete molecular interaction network of Hsp70 (393-401). While it is known to interact with components of the Hsp70 machinery, a comprehensive understanding of its binding partners and the subsequent signaling cascades is still developing. nih.gov Full-length Hsp70 is a highly connected hub in the cellular protein quality control system, interacting with a vast array of co-chaperones, substrate proteins, and other signaling molecules. mdpi.comnih.gov It plays crucial roles in protein folding, preventing protein aggregation, and facilitating the degradation of damaged proteins. nih.govbio-techne.com Hsp70's functions are intricately regulated by co-chaperones like Hsp40, which delivers client proteins and stimulates ATP hydrolysis, and nucleotide exchange factors (NEFs) that facilitate the release of ADP. nih.govnih.gov
The peptide Hsp70 (393-401) is derived from the substrate-binding domain of Hsp70 and is implicated in modulating these chaperone activities. nih.gov However, the extent to which this fragment perturbs the broader Hsp70 interactome remains to be fully elucidated. Understanding these interactions is critical, as disrupting the delicate balance of the chaperone network can have widespread and unforeseen consequences.
Furthermore, the potential for off-target effects is a significant concern. While designed to target specific interactions, small peptides can sometimes bind to unintended molecular partners, leading to unexpected biological outcomes. mdpi.com For instance, Hsp70 itself is involved in a multitude of signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation. mdpi.comnih.gov Any interference with these pathways by Hsp70 (393-401) could have profound effects. Detailed proteomic and systems biology approaches are necessary to identify all potential binding partners and downstream signaling events. This will allow for a more accurate prediction of the peptide's biological effects and help in designing more specific and effective therapeutic agents.
Optimization of Peptide Stability and Bioavailability in Experimental Systems
A major hurdle for the therapeutic use of peptides like Hsp70 (393-401) is their inherent instability and poor bioavailability. Peptides are susceptible to degradation by proteases present in the bloodstream and within cells. acs.org This rapid clearance significantly reduces their half-life and limits their therapeutic efficacy.
To overcome these limitations, various strategies are being explored to optimize the stability of Hsp70 (393-401). These include chemical modifications such as cyclization, incorporation of unnatural amino acids, and pegylation (the attachment of polyethylene (B3416737) glycol). These modifications can protect the peptide from enzymatic degradation and improve its pharmacokinetic profile.
Moreover, enhancing the bioavailability of the peptide—the fraction of the administered dose that reaches the systemic circulation—is crucial. Oral administration is often preferred for patient convenience, but peptides are generally poorly absorbed from the gastrointestinal tract. Therefore, research is focused on developing formulations and delivery systems that can protect the peptide from the harsh environment of the gut and facilitate its absorption into the bloodstream.
Development of Novel Delivery Strategies for Enhanced Efficacy in Pre-clinical Models
Effective delivery of Hsp70 (393-401) to its target cells and subcellular compartments is a critical determinant of its therapeutic success. nih.govmdpi.comkisti.re.kr Due to their physicochemical properties, peptides often have difficulty crossing cellular membranes to reach their intracellular targets.
To address this, researchers are developing innovative delivery strategies. One promising approach involves the use of cell-penetrating peptides (CPPs). nih.gov These are short peptides that can traverse cell membranes and can be conjugated to therapeutic cargoes like Hsp70 (393-401) to facilitate their intracellular delivery.
Another rapidly advancing area is the use of nanoparticle-based delivery systems. mdpi.comwikipedia.org Nanoparticles, such as liposomes, polymeric nanoparticles, and gold nanoparticles, can encapsulate the peptide, protecting it from degradation and facilitating its transport to the target site. mdpi.comnih.gov Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or other peptides, to achieve specific delivery to cancer cells or other diseased tissues. youtube.combioengineer.org For example, a peptide-based PET tracer has been developed for tumor-specific imaging, highlighting the potential of targeted delivery. nih.gov These targeted delivery systems can enhance the therapeutic efficacy of Hsp70 (393-401) while minimizing potential side effects on healthy tissues.
Comparative Analysis with Full-Length Hsp70 and Other Hsp70 Fragments
To fully understand the unique properties and therapeutic potential of Hsp70 (393-401), it is essential to conduct a thorough comparative analysis with the full-length Hsp70 protein and other Hsp70-derived fragments. nih.govnih.gov Full-length Hsp70 possesses distinct domains, including an N-terminal ATPase domain and a C-terminal substrate-binding domain, which work in concert to perform its chaperone functions. bio-techne.comnih.gov
The Hsp70 (393-401) peptide originates from the substrate-binding domain. nih.gov Therefore, its mechanism of action is likely to differ significantly from that of the full-length protein, which relies on ATP hydrolysis for its chaperone cycle. nih.gov Comparative studies can elucidate whether the peptide acts as a competitive inhibitor of substrate binding, an allosteric modulator of Hsp70 activity, or through an entirely different mechanism.
Furthermore, other fragments of Hsp70 have also been investigated for their biological activities. nih.gov A systematic comparison of Hsp70 (393-401) with these other fragments will help to identify the most potent and specific peptide for a given therapeutic application. This research will also provide valuable insights into the structure-function relationships of Hsp70, which can guide the design of next-generation peptide-based therapeutics. For instance, studies have shown that different Hsp70 fragments can have varying effects on processes like endocytosis. researchgate.net
Standardization of Pre-clinical Experimental Protocols
Key areas that require standardization include the methods for peptide synthesis and purification, the cell lines and animal models used for in vitro and in vivo studies, and the assays employed to measure biological activity. For example, the choice of cell line can significantly impact the observed effects, as different cancer cells can exhibit varying levels of Hsp70 expression and dependence on its chaperone activity.
Establishing standardized protocols will enhance the reproducibility and reliability of preclinical data, which is a prerequisite for successful clinical translation. Collaborative efforts among research groups to develop and adopt common experimental guidelines will be crucial in this regard. This will ensure that the data generated is robust and can be confidently used to make decisions about the further development of Hsp70 (393-401).
Exploration of Synergistic Therapeutic Approaches in In Vivo Models
The potential of Hsp70 (393-401) may be fully realized when used in combination with other therapeutic agents. nih.govoncotarget.com Exploring synergistic therapeutic approaches in in vivo models is a critical future research direction. Cancer cells, for example, often develop resistance to conventional therapies, and Hsp70 has been implicated in these resistance mechanisms. nih.gov By modulating Hsp70 activity, Hsp70 (393-401) could potentially sensitize cancer cells to chemotherapy or radiation therapy.
Several studies have already demonstrated the synergistic effects of combining Hsp70 inhibitors with other anti-cancer drugs. For instance, combining Hsp70 inhibitors with doxorubicin (B1662922) has shown synergistic anticancer activity in breast cancer cells. mdpi.com Similarly, combining Hsp70 inhibitors with HSF1 inhibitors has been proposed as a promising anti-cancer strategy. scispace.com The combination of Hsp70 inhibition with magnetic fluid hyperthermia has also shown synergistic effects in ovarian cancer. elsevierpure.comcelljournal.org
Future in vivo studies should investigate the combination of Hsp70 (393-401) with a wide range of therapeutic modalities, including chemotherapy, targeted therapy, and immunotherapy. mdpi.com For example, combining Hsp70-based therapies with immune checkpoint inhibitors like PD-1 blockers is an area of active investigation. These studies will be instrumental in identifying the most effective combination strategies for different diseases and patient populations.
Advanced Methodologies for Peptide Design and Engineering
The field of peptide design and engineering is rapidly evolving, offering exciting opportunities to improve the properties of Hsp70 (393-401). Advanced computational and experimental methodologies can be employed to design novel peptide analogs with enhanced stability, bioavailability, and target specificity.
Computational approaches, such as molecular docking and molecular dynamics simulations, can be used to model the interaction of Hsp70 (393-401) with its target and to predict the effects of specific amino acid substitutions. This information can then be used to guide the rational design of new peptide variants.
In parallel, experimental techniques like peptide display libraries and high-throughput screening can be used to identify novel peptides with improved properties from a vast pool of candidates. Furthermore, the incorporation of non-natural amino acids and other chemical modifications can be used to fine-tune the peptide's structure and function. These advanced methodologies will be instrumental in developing next-generation Hsp70 (393-401)-based therapeutics with superior clinical potential.
Table of Mentioned Compounds
| Compound Name |
|---|
| Heat shock 70 kDa protein 1 (393-401) |
| Polyethylene glycol |
| Liposomes |
| Polymeric nanoparticles |
| Gold nanoparticles |
| Doxorubicin |
Q & A
How can ELISA be optimized to quantify HSP70 levels in human serum, and what are common pitfalls in experimental design?
Methodological Answer:
- Critical Steps : Use a validated sandwich ELISA protocol (e.g., pre-coated anti-HSP70 monoclonal antibodies) with biotinylated detection antibodies and HRP-streptavidin conjugates to amplify sensitivity .
- Standard Curve : Generate a 7-point dilution series (5000–78.13 pg/mL) using lyophilized HSP70 standards. Ensure thorough mixing and avoid repeated freeze-thaw cycles to maintain antigen integrity .
- Pitfalls :
- Hemolyzed or lipid-rich samples: Centrifuge serum/plasma at 10,000×g for 10 min to remove particulates.
- Plate washing: Insufficient washes lead to high background; use PBS/TBS with 0.05% Tween-20 and automated plate washers for consistency .
- Inter-assay variability: Include duplicate samples and controls in each run.
What experimental models are suitable for studying HSP70’s role in mitigating traumatic brain injury (TBI)-induced blood-brain barrier (BBB) disruption?
Advanced Research Focus:
- Transgenic Mouse Models : Utilize Hsp70-overexpressing (Hsp70 Tg) or knockout (Hsp70 Ko) mice subjected to controlled cortical impact (CCI). Measure MMP-2/9 activity via gelatin zymography and quantify hemorrhage using T2-weighted MRI or Evans blue extravasation .
- Temporal Therapeutic Window : Induce Hsp70 pharmacologically (e.g., geldanamycin) post-injury to assess delayed neuroprotection. Monitor neurological deficits via rotarod or Morris water maze tests .
- Key Metrics : Compare infarct volume (Triphenyltetrazolium staining) and BBB permeability (IgG immunostaining) between genotypes .
How do contradictory findings about HSP70’s cardioprotective effects arise across ischemia-reperfusion models?
Data Contradiction Analysis:
- Model-Specific Factors :
- Whole-body heat stress vs. transgenic overexpression: Preconditioning upregulates multiple HSPs (e.g., HSP27, HSP90), complicating attribution of protection to HSP70 alone .
- Ischemia duration: Short-term ischemia (20 min) in transgenic hearts shows 40% reduced infarction, but prolonged ischemia (>30 min) may overwhelm HSP70’s refolding capacity .
- Species Differences : Rat HSP70 transgenes in mice may exhibit distinct subcellular localization or co-chaperone interactions compared to endogenous murine HSP70 .
What molecular mechanisms underlie HSP70’s dual role in protein refolding and degradation?
Mechanistic Insight:
- Acetylation-Dependent Switching :
- Refolding: Acetylated HSP70 binds HOPX, facilitating substrate transfer to HSP90 for refolding.
- Degradation: Deacetylated HSP70 recruits STUB1 (CHIP), a ubiquitin ligase, to tag misfolded proteins for proteasomal clearance .
- ATPase Cycle Regulation :
- Co-chaperones (HSP40, BAG1-3) modulate ATP hydrolysis and ADP/ATP exchange, dictating substrate binding/release kinetics. Use ATPγS (non-hydrolysable ATP analog) to trap HSP70-substrate complexes for co-IP studies .
How can recombinant HSP70 be validated for functional assays in chaperone activity studies?
Quality Control Framework:
- Purity : Confirm ≥95% purity via SDS-PAGE (Coomassie staining) and SEC-HPLC. Recombinant HSP70 from E. coli (e.g., BioVendor RD172271100) should lack endotoxins (<0.1 EU/μg, verified by LAL assay) .
- Functional Assays :
What are the implications of HSP70’s interaction with MMP-9 in neuroinflammation?
Translational Relevance:
- Mechanism : HSP70 overexpression in astrocytes suppresses MMP-9 transcription via NF-κB inhibition, reducing BBB leakage. Validate using MMP-9 promoter luciferase reporters and ChIP-qPCR for p65 binding .
- Therapeutic Targeting : Test HSP70 inducers (e.g., geranylgeranylacetone) in collagenase-induced intracerebral hemorrhage models. Correlate MMP-9 levels (ELISA) with edema volume (T2 MRI) .
How can cell-penetrating peptides (CPPs) enhance HSP70 delivery for neurodegenerative disease research?
Innovative Methodology:
- Nanoparticle Formation : Incubate HSP70 with PepFect14 (1:10 molar ratio) in PBS for 30 min. Confirm complex stability via native PAGE or AFM imaging .
- Intracellular Tracking : Label HSP70 with Cy5 using NHS esters. Use confocal microscopy to monitor cytosolic uptake in SH-SY5Y cells pretreated with LysoTracker .
- Functional Rescue : Assess HSP70-mediated clearance of α-synuclein aggregates in Parkinson’s models via Thioflavin T staining and western blot .
Why do HSP70 levels vary significantly in asthma patients, and how can this be addressed experimentally?
Clinical Research Design:
- Sample Stratification : Subgroup patients by IgE levels and fungal allergen sensitivity (e.g., Alternaria alternata). Use multiplex ELISA to compare serum HSP70 and IL-13/IL-5 levels .
- Mechanistic Studies : Expose bronchial epithelial cells (BEAS-2B) to fungal proteases (e.g., Der p 1) and quantify HSP70 release (ELISA) and tight junction integrity (TEER measurements) .
What are the limitations of using HSP70 as a biomarker for cellular stress in heterogeneous tissue samples?
Analytical Challenges:
- Tissue-Specific Baselines : Normalize HSP70 (western blot) to stress-independent markers (e.g., GAPDH) in FFPE sections. Laser-capture microdissection can isolate stressed vs. healthy regions .
- Post-Translational Modifications : Acetylation/phosphorylation alters antibody affinity. Use PTM-specific antibodies (e.g., anti-acetyl-K77 HSP70) and parallel IP-MS workflows .
How can CRISPR/Cas9 be used to dissect HSP70’s isoform-specific roles in cancer thermotolerance?
Advanced Genetic Tools:
- Isoform Knockout : Design sgRNAs targeting HSPA1A (Chr6) vs. HSPA1B (Chr14) in MCF-7 cells. Validate knockout via qPCR and stress with hyperthermia (43°C, 1 hr) .
- Phenotypic Screening : Assess clonogenic survival and proteasome activity (Ub-GFP reporter) to differentiate HSPA1A (anti-apoptotic) and HSPA1B (pro-folding) roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
